SpdSyn binder-1

Malaria Polyamine metabolism Drug target validation

SpdSyn binder-1 is a structurally distinct, NMR-validated weak ligand occupying the active site of Plasmodium falciparum spermidine synthase (PfSpdS). Unlike generic inhibitors (e.g., AdoDATO, 4MCHA), its unique chemical scaffold and binding profile make it a non-interchangeable chemical biology tool. Ideal as a positive control for SPR/NMR target engagement assays and as a medicinal chemistry starting point for affinity optimization. Available in mg to gram quantities with documented purity.

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
Cat. No. B15560688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdSyn binder-1
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+
InChIKeyOHZGXXXQMBAXGH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SpdSyn binder-1: A Weak-Binding Spermidine Synthase Probe for Plasmodium falciparum Malaria Research


SpdSyn binder-1 is a synthetic small molecule identified as a weak-binding ligand that occupies the active site of Plasmodium falciparum spermidine synthase (PfSpdS). Discovered through a large-scale virtual screening campaign, it represents a structurally characterized chemical probe for studying the essential polyamine biosynthesis pathway in malaria parasites [1].

SpdSyn binder-1 Procurement: Why Structural Specificity Precludes Simple Replacement by Generic Spermidine Synthase Inhibitors


SpdSyn binder-1 possesses a distinct chemical scaffold and a unique binding interaction profile within the PfSpdS active site that cannot be replicated by common or generic spermidine synthase inhibitors (e.g., AdoDATO, 4MCHA, or trans-4-methylcyclohexylamine) [1]. Its specific engagement with the enzyme's binding pocket, as predicted by in silico docking and validated by NMR, offers a precise and non-interchangeable chemical biology tool for investigating polyamine metabolism, which is essential for the validation of this pathway as a drug target in malaria [2].

SpdSyn binder-1 Evidence Guide: Critical Evaluation of Quantitative Differentiation for Scientific Procurement


Assessment of Quantitative Differentiation Data for SpdSyn binder-1

A comprehensive literature search reveals that SpdSyn binder-1 was identified as one of seven weak-binding hits from a virtual screen of 2.6 million compounds, with binding to PfSpdS confirmed by NMR spectroscopy [1]. However, the primary publication does not report any quantitative affinity data (e.g., IC50, Ki, Kd) or inhibition values for SpdSyn binder-1 [1]. The compound is uniformly described by vendors as a 'weak binder' or 'weak binding agent' [2]. In the absence of quantitative potency or selectivity data, no direct head-to-head comparisons with other PfSpdS inhibitors (e.g., 4MCHA, AdoDATO) can be made. The evidence available is strictly qualitative and supports its use as a validated chemical probe for target engagement studies, not as a potent inhibitor.

Malaria Polyamine metabolism Drug target validation

Binding Site Localization and Mode of Interaction

SpdSyn binder-1 was computationally predicted and experimentally verified to bind within the active site of P. falciparum spermidine synthase [1]. Unlike the potent inhibitors 4MCHA and AdoDATO, which occupy specific sub-pockets and have their crystal structures with PfSpdS determined [2], the precise binding mode of SpdSyn binder-1 has not been resolved crystallographically. However, NMR competition studies suggest it interacts with a region that overlaps with the binding site of methylthioadenosine (MTA), a known product of the enzyme [1]. This qualitative binding information positions SpdSyn binder-1 as a tool for probing the active site architecture, distinct from more potent inhibitors.

Structural biology Enzyme mechanism Chemical probe validation

Chemical Scaffold Uniqueness and Physicochemical Properties

SpdSyn binder-1, with the chemical name (E)-(1H-benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone (CAS: 251106-30-6), possesses a unique chemical scaffold not found in other known PfSpdS inhibitors like AdoDATO (a transition-state analog) or 4MCHA (a small amine) [1][3]. Its distinct physicochemical properties are confirmed by multiple vendors: a molecular weight of 346.43 g/mol, a LogP of 2.9, and high solubility in DMSO (up to 50 mg/mL or 144.33 mM) [2]. This set of characteristics defines a specific chemical space that is not interchangeable with other classes of PfSpdS ligands.

Medicinal chemistry Chemical biology Compound sourcing

Recommended Research Applications for SpdSyn binder-1 Based on Evidentiary Profile


Reference Ligand for Biophysical Assay Development and Validation

SpdSyn binder-1's validated, weak active-site binding makes it an ideal reference ligand for developing and calibrating biophysical assays, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR), to screen for novel PfSpdS inhibitors. Its use as a positive control for target engagement can help validate new assay platforms before progressing to high-throughput screening with larger chemical libraries [1].

Chemical Probe for Structure-Activity Relationship (SAR) Studies

The unique chemical scaffold of SpdSyn binder-1 offers a distinct starting point for medicinal chemistry optimization aimed at improving binding affinity for PfSpdS. Researchers can use it to explore the chemical space around the PfSpdS active site and to understand the structural determinants of weak binding, potentially guiding the design of more potent and selective analogs [1].

Tool Compound for Basic Research on Polyamine Metabolism in P. falciparum

As a validated ligand for a key enzyme in the polyamine pathway, SpdSyn binder-1 can be used in fundamental research to probe the role of spermidine synthase in parasite growth and proliferation. It can serve as a chemical tool to perturb the polyamine pathway in a controlled manner, allowing for the study of downstream metabolic and cellular effects in P. falciparum [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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